1-Tetradecene (CAS 1120-36-1) is a highly reactive, 14-carbon linear alpha-olefin (LAO) characterized by a terminal double bond. As a mid-chain LAO, it occupies a critical physicochemical middle ground between the lighter 1-dodecene (C12) and the heavier 1-hexadecene (C16) . Presenting as a clear liquid at room temperature with a melting point of approximately -13 °C and a boiling point of 251 °C, 1-tetradecene is primarily procured as a versatile building block for specialty chemicals . Its terminal unsaturation makes it an ideal precursor for metallocene-catalyzed polyalphaolefins (mPAOs), alpha-olefin sulfonates (AOS), gemini surfactants, and isomerized offshore drilling fluids, where its specific chain length provides an optimal balance of hydrophobicity, low volatility, and low-temperature fluidity [1].
Substituting 1-tetradecene with adjacent homologs like 1-dodecene or 1-hexadecene fundamentally alters the performance profile of downstream products, making generic replacement unviable in strict industrial formulations. In surfactant manufacturing, replacing C14 with C12 drastically shifts the critical micelle concentration (CMC) and increases water solubility, while substitution with C16 reduces solubility and alters foaming characteristics [1]. In synthetic lubricant and drilling fluid applications, C12 and lighter olefins suffer from lower flash points that fail stringent safety regulations, whereas C16 and heavier olefins exhibit higher pour points that compromise low-temperature fluidity [2]. Furthermore, in polymer synthesis, the C14 side chain imparts unique crystallization kinetics and thermal sensitivity that cannot be replicated by simply blending C12 and C16 monomers [3].
In metallocene-catalyzed ethylene copolymerization, the chain length of the alpha-olefin comonomer directly dictates both catalytic activity and the thermal properties of the resulting polymer. Compared to 1-dodecene (C12) and 1-hexadecene (C16), 1-tetradecene (C14) exhibits higher polymerization activity than C12, while imparting a uniquely weaker driving force for side-chain crystal packing. Poly(ethylene-co-1-tetradecene) copolymers demonstrate a higher sensitivity to heating rates (e.g., 5 vs 10 °C/min) during melting temperature (Tm) analysis than their C12 or C16 counterparts[1].
| Evidence Dimension | Side-chain crystallization driving force and Tm sensitivity |
| Target Compound Data | High sensitivity to heating rates with weaker crystal packing driving force |
| Comparator Or Baseline | 1-dodecene (C12) and 1-hexadecene (C16) copolymers (stronger crystal packing) |
| Quantified Difference | 1-tetradecene copolymers show distinct Tm shifts under varying heating rates not observed in C12/C16 analogs |
| Conditions | Metallocene/MAO catalyst system; ethylene/1-olefin copolymerization |
Allows polymer chemists to tune the thermal sensitivity and crystallinity of LLDPE or plastomers without sacrificing polymerization efficiency.
The hydrophobic chain length of alpha-olefin precursors strictly governs the critical micelle concentration (CMC) of synthesized surfactants. In a study of gemini pyridinium surfactants, derivatives synthesized from 1-tetradecene demonstrated significantly lower CMC values compared to those derived from 1-dodecene, following a strict inverse relationship with chain length [1]. The C14 derivative provides an essential intermediate CMC, balancing the higher water solubility of C12 with the superior surface tension reduction of C16, which often transitions into cationic lipid behavior and becomes insoluble.
| Evidence Dimension | Critical Micelle Concentration (CMC) |
| Target Compound Data | Intermediate CMC (lower than C12, higher than C16) |
| Comparator Or Baseline | 1-dodecene (C12) and 1-hexadecene (C16) gemini surfactant derivatives |
| Quantified Difference | CMC strictly decreases with increasing chain length (C12 > C14 > C16) |
| Conditions | Aqueous solution, gemini pyridinium surfactants synthesized via dithiol/NBS linking |
Crucial for formulators needing to precisely target micellization thresholds in enhanced oil recovery or antimicrobial formulations where C12 is too soluble and C16 is too hydrophobic.
In the formulation of synthetic base fluids such as offshore drilling muds, the choice of linear alpha-olefin is constrained by safety and operational temperature limits. 1-Tetradecene serves as the optimal baseline because C13 and lower olefins are limited by undesirable, low flash points, whereas C15 and higher olefins are restricted by undesirable, high pour points [1]. When isomerized, C14-based mixtures achieve a kinematic viscosity of approximately 1.4 to 1.6 cSt at 100 °C while maintaining a pour point below -10 °C, outperforming C16 basestocks which naturally freeze at higher temperatures [1].
| Evidence Dimension | Flash point and pour point balance |
| Target Compound Data | Optimal flash point with isomerized pour point < -10 °C |
| Comparator Or Baseline | ≤C13 olefins (low flash point) and ≥C15 olefins (high pour point) |
| Quantified Difference | C14 avoids the volatility hazards of C12 while maintaining better low-temperature fluidity than C16 |
| Conditions | Neat LAO physical properties and isomerized base fluid blending for drilling applications |
Dictates the procurement of C14 as the primary chain length for offshore drilling fluids where both volatility and low-temperature fluidity are strictly regulated.
In the production of high-viscosity index (HVI) polyalphaolefins, 1-decene is the traditional monomer; however, incorporating 1-tetradecene significantly enhances the viscosity index of the resulting synthetic basestock. Polymerization of mixed feeds containing 10 to 40 wt% 1-tetradecene alongside 1-hexene and 1-decene yields shear-stable PAOs with exceptional VI[1]. While pure 1-tetradecene oligomers have higher pour points than 1-decene oligomers, its use as a strategic comonomer allows manufacturers to achieve specific high kinematic viscosity targets (e.g., KV100 > 100 cSt) that are unattainable with lighter olefins alone[1].
| Evidence Dimension | Viscosity Index (VI) and Kinematic Viscosity (KV100) |
| Target Compound Data | High VI contribution in mixed-LAO feeds (10-40 wt% C14) |
| Comparator Or Baseline | 1-decene (C10) standard PAO feeds |
| Quantified Difference | C14 incorporation boosts VI and enables higher KV100 targets compared to pure C10 feeds |
| Conditions | Metallocene-catalyzed oligomerization (mPAO) for high-viscosity lubricants |
Enables lubricant manufacturers to engineer shear-stable, high-viscosity synthetic basestocks that outperform traditional 1-decene-only PAOs in high-temperature applications.
1-Tetradecene is strategically procured as a comonomer in metallocene-catalyzed PAO synthesis to boost the Viscosity Index (VI) of synthetic lubricants. By blending C14 with C10 and C8 olefins, manufacturers can achieve high kinematic viscosities (KV100 > 100 cSt) while maintaining acceptable pour points, making it the right choice for heavy-duty gear oils and high-temperature industrial lubricants [1].
In surfactant manufacturing, 1-tetradecene is the preferred precursor when formulators need to hit a specific Critical Micelle Concentration (CMC) that falls between the high solubility of C12 derivatives and the excessive hydrophobicity of C16 derivatives. It is widely used to synthesize C14 AOS and advanced gemini surfactants for enhanced oil recovery and specialized cleaning formulations [2].
Due to its optimal balance of thermal properties, 1-tetradecene is a critical base material for isomerized drilling fluids. It is selected over lighter olefins to ensure compliance with strict flash point safety regulations, and over heavier olefins to prevent the fluid from freezing or gelling at the low temperatures encountered in deep-water offshore drilling[3].
For polymer chemists designing linear low-density polyethylene (LLDPE) or specialized plastomers, 1-tetradecene serves as a unique comonomer. It provides higher metallocene polymerization activity than 1-dodecene while imparting distinct side-chain crystallization kinetics and thermal sensitivity, allowing for the precise tuning of polymer melting behavior [4].
Irritant;Health Hazard